(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 57292-45-2
VCID: VC21541564
InChI: InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
SMILES: Array
Molecular Formula: C14H18FNO4
Molecular Weight: 283.29 g/mol

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

CAS No.: 57292-45-2

Cat. No.: VC21541564

Molecular Formula: C14H18FNO4

Molecular Weight: 283.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid - 57292-45-2

Specification

CAS No. 57292-45-2
Molecular Formula C14H18FNO4
Molecular Weight 283.29 g/mol
IUPAC Name (2R)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Standard InChI Key RCXSXRAUMLKRRL-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator